molecular formula C26H22Cl2N2O3S B11658554 Ethyl 2-({[2-(2,4-dichlorophenyl)-3-methylquinolin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-({[2-(2,4-dichlorophenyl)-3-methylquinolin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11658554
M. Wt: 513.4 g/mol
InChI Key: YEJNJUHEKWLGCF-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(2,4-DICHLOROPHENYL)-3-METHYLQUINOLINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a thiophene ring, and various substituents such as ethyl, dichlorophenyl, and dimethyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(2,4-DICHLOROPHENYL)-3-METHYLQUINOLINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(2,4-DICHLOROPHENYL)-3-METHYLQUINOLINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux.

    Substitution: Amines, thiols, polar aprotic solvents, and mild heating.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(2,4-DICHLOROPHENYL)-3-METHYLQUINOLINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

ETHYL 2-[2-(2,4-DICHLOROPHENYL)-3-METHYLQUINOLINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C26H22Cl2N2O3S

Molecular Weight

513.4 g/mol

IUPAC Name

ethyl 2-[[2-(2,4-dichlorophenyl)-3-methylquinoline-4-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C26H22Cl2N2O3S/c1-5-33-26(32)22-13(2)15(4)34-25(22)30-24(31)21-14(3)23(17-11-10-16(27)12-19(17)28)29-20-9-7-6-8-18(20)21/h6-12H,5H2,1-4H3,(H,30,31)

InChI Key

YEJNJUHEKWLGCF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl)C

Origin of Product

United States

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